6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one
Overview
Description
6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one is a complex organic compound that belongs to the class of isoindolo-benzotriazepines This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to an isoindolo-benzotriazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolo Core: The initial step involves the formation of the isoindolo core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of the Benzotriazepine Ring: The next step involves the introduction of the benzotriazepine ring. This can be accomplished through a nucleophilic substitution reaction, where a suitable nucleophile attacks the isoindolo core.
Attachment of the Chlorobenzyl Group: The final step involves the attachment of the chlorobenzyl group to the benzotriazepine ring. This can be achieved through a Friedel-Crafts alkylation reaction, where the chlorobenzyl group is introduced using a chlorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl halide in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one: The parent compound with a chlorobenzyl group.
7-(2-methylbenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one: A similar compound with a methylbenzyl group instead of a chlorobenzyl group.
7-(2-fluorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one: A similar compound with a fluorobenzyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorobenzyl group, which may confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-13H-isoindolo[1,2-b][1,3,4]benzotriazepin-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-19-11-5-2-8-16(19)14-26-22(27)18-10-4-6-12-20(18)24-21-17-9-3-1-7-15(17)13-25(21)26/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHBBPQNGJMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N(N31)CC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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